Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound classified under the family of tetrahydroisoquinolines, which are bicyclic compounds known for their diverse biological activities. This specific compound features a bromine atom at the 6th position and a methyl ester group at the 3rd position of the isoquinoline structure. Its unique chemical properties make it valuable in various scientific research applications, particularly in medicinal chemistry and organic synthesis.
This compound can be sourced from chemical suppliers and is typically utilized in laboratory settings for research purposes. It falls under the category of isoquinoline derivatives, which are known for their roles in pharmacology and organic synthesis. The molecular formula for methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is C11H12BrNO2, with a molecular weight of 270.12 g/mol. Its IUPAC name reflects its structure, indicating the presence of both a bromine atom and a carboxylate ester group.
The synthesis of methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Bischler–Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of dehydrating agents like phosphorus oxychloride or zinc chloride. This reaction leads to the formation of the tetrahydroisoquinoline framework.
Another method includes bromination followed by esterification. The initial step involves treating 1,2,3,4-tetrahydroisoquinoline with bromine to introduce the bromine atom at the 6th position. This is followed by esterification with methanol under acidic conditions to yield the methyl ester derivative.
The synthesis often requires careful control of reaction conditions including temperature and solvent choice to ensure high yields and purity of the final product. Reaction monitoring techniques such as thin-layer chromatography may be employed to track progress.
The molecular structure of methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be represented using various notations:
These representations highlight the arrangement of atoms within the molecule and facilitate computational modeling and analysis.
The compound has a melting point that varies depending on purity but generally falls within expected ranges for similar tetrahydroisoquinoline derivatives. Solubility data is often not readily available but can be assessed through empirical testing.
Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes several types of chemical reactions:
Common reagents for these transformations include oxidizing agents like potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions. Reaction conditions must be optimized based on desired outcomes.
The mechanism of action for methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets within biological systems. It is known to act as an inhibitor or modulator of certain enzymes and receptors. This interaction can lead to alterations in biochemical pathways relevant to various physiological processes .
Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically appears as a solid or oil depending on purity and environmental conditions. Its melting point varies but is generally consistent with other tetrahydroisoquinolines.
The chemical properties include:
These properties are critical for understanding how the compound behaves under different conditions and its potential applications in research.
Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific uses:
A robust four-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives begins with 3-bromophenylacetonitrile as the starting material. Initial catalytic hydrogenation using Raney nickel in methanol or ethanol under hydrogen atmosphere reduces the nitrile group to a primary amine, yielding 3-bromophenethylamine. Subsequent amide coupling involves treating this amine with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane at 0–5°C, producing methyl N-[2-(3-bromophenyl)ethyl]carbamate. Cyclization is achieved by reacting this carbamate with glyoxylic acid in tetrahydrofuran catalyzed by concentrated sulfuric acid, forming the pivotal tetrahydroisoquinoline ring system as methyl 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate. Final ester hydrolysis with aqueous sulfuric acid delivers 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [1] [4].
Critical parameters for high yields include:
Table 1: Key Reaction Conditions in Tetrahydroisoquinoline Synthesis
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Reduction | H₂, Raney Ni, MeOH, 25°C, 6 h | 3-Bromophenethylamine | 92 |
Amidation | Methyl chloroformate, Et₃N, CH₂Cl₂, 0–5°C, 2 h | Methyl N-[2-(3-bromophenyl)ethyl]carbamate | 88 |
Cyclization | Glyoxylic acid, H₂SO₄ (conc.), THF, 25°C, 12 h | Methyl 6-bromo-2-methoxycarbonyl-1,2,3,4-THIQ-1-carboxylate | 78 |
Hydrolysis | H₂SO₄ (aq.), 80°C, 4 h | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 85 |
Regioselective bromination at the C6 position relies on directing group strategies and electronic bias. The meta-bromo substituent in 3-bromophenethylamine orients electrophilic attack during Pictet-Spengler cyclization exclusively to the ortho position, yielding 6-bromotetrahydroisoquinoline. Alternative approaches include:
For late-stage bromination, NBS in acetonitrile at 60°C selectively functionalizes electron-rich aromatic rings, but yields diminish with complex substrates due to competing side reactions [4].
Chiral auxiliaries enable stereocontrol during tetrahydroisoquinoline ring formation. In the synthesis of (S)-enantiomers, L-phenylglycinol or (R)-phenylglycine methyl ester are condensed with aldehydes or glyoxylic acid derivatives to form temporary chiral imines. Cyclization of phenethylamine derivatives onto these auxiliaries induces diastereoselectivity via steric bias. After ring closure, the auxiliary is cleaved under mild hydrolytic conditions (e.g., dilute HCl), yielding enantiomerically enriched tetrahydroisoquinolines. This method achieves diastereomeric ratios >95:5 but necessitates additional steps for auxiliary attachment/removal [4].
Chiral transition metal complexes facilitate enantioselective tetrahydroisoquinoline synthesis via two key strategies:
Table 2: Transition Metal Catalysts for Enantioselective Tetrahydroisoquinoline Synthesis
Catalyst System | Reaction Type | ee (%) | Key Ligand Features |
---|---|---|---|
Ir/(R,S)-PPF-P⁺tBu₂ | Imine Hydrogenation | 92 | Bulky tert-butyl groups |
Pd/Trost BDPAB | Allylic Cyclization | 95 | Chiral benzamide backbone |
Cu(OTf)₂/(S)-iPr-Box | Pictet-Spengler Cyclization | 89 | Isopropyl-bisoxazoline |
Organocatalysis enables metal-free enantioselective synthesis:
Notably, organocatalytic methods circumvent transition metal residues—critical for pharmaceutical applications—but may require low temperatures (−78°C) and high catalyst loadings (5–10 mol%) [3].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7